N-[(4-Chloro-3-nitro-phenylcarbamoyl)-methyl]-N-cyclohexyl-3-nitro-benzamide
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Overview
Description
N-[(4-Chloro-3-nitro-phenylcarbamoyl)-methyl]-N-cyclohexyl-3-nitro-benzamide is a complex organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique molecular structure, which includes a chloro-nitro-phenyl group and a cyclohexyl-nitro-benzamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-Chloro-3-nitro-phenylcarbamoyl)-methyl]-N-cyclohexyl-3-nitro-benzamide typically involves multi-step organic reactions. One common method includes the reaction of 4-chloro-3-nitroaniline with cyclohexyl isocyanate to form an intermediate, which is then reacted with 3-nitrobenzoyl chloride under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The reagents are typically sourced from reliable suppliers, and the reactions are monitored using advanced analytical techniques to ensure consistency and quality.
Chemical Reactions Analysis
Types of Reactions
N-[(4-Chloro-3-nitro-phenylcarbamoyl)-methyl]-N-cyclohexyl-3-nitro-benzamide undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines under specific conditions.
Reduction: The compound can be reduced using common reducing agents like hydrogen in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of corresponding nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-[(4-Chloro-3-nitro-phenylcarbamoyl)-methyl]-N-cyclohexyl-3-nitro-benzamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex compounds.
Mechanism of Action
The mechanism of action of N-[(4-Chloro-3-nitro-phenylcarbamoyl)-methyl]-N-cyclohexyl-3-nitro-benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The nitro and chloro groups play a crucial role in its reactivity and interaction with biological molecules .
Comparison with Similar Compounds
Similar Compounds
- **N-[(4-Chloro-3-nitro-phenylcarbamoyl)-methyl]-N-cyclohexyl-3-nitro-benzamide
- **N-[(4-Bromo-3-nitro-phenylcarbamoyl)-methyl]-N-cyclohexyl-3-nitro-benzamide
- **N-[(4-Fluoro-3-nitro-phenylcarbamoyl)-methyl]-N-cyclohexyl-3-nitro-benzamide
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-[2-(4-chloro-3-nitroanilino)-2-oxoethyl]-N-cyclohexyl-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN4O6/c22-18-10-9-15(12-19(18)26(31)32)23-20(27)13-24(16-6-2-1-3-7-16)21(28)14-5-4-8-17(11-14)25(29)30/h4-5,8-12,16H,1-3,6-7,13H2,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBQBUKRNKHGBTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N(CC(=O)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-])C(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN4O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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